molecular formula C15H12N2S2 B7883607 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione CAS No. 38187-11-0

4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione

Cat. No.: B7883607
CAS No.: 38187-11-0
M. Wt: 284.4 g/mol
InChI Key: CNKXINZFGAOICQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds are cyclic chemical structures in which one or more of the ring atoms are elements other than carbon, such as nitrogen, sulfur, or oxygen. This class of compounds is of immense importance in chemistry and related sciences. nih.govnih.gov Their significance stems from their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgresearchgate.net The presence of heteroatoms imparts unique physicochemical properties to these rings, influencing their reactivity, solubility, and ability to interact with biological targets. nih.gov In advanced chemical synthesis, heterocyclic scaffolds serve as versatile building blocks for the construction of complex molecules with tailored functions. nih.gov

Overview of 1,3-Thiazole-2(3H)-thione Derivatives in Contemporary Academic Literature

Within the vast family of heterocycles, the 1,3-thiazole-2(3H)-thione core structure has attracted considerable attention in academic literature. This five-membered ring containing sulfur and nitrogen atoms, along with a thione group, is a key pharmacophore in medicinal chemistry. ekb.eg Thiazole (B1198619) derivatives are known to exhibit a wide range of biological activities. researchgate.netresearchgate.netnih.gov The thione group, in particular, is a crucial structural feature, contributing to the molecule's electronic properties and potential as a synthetic intermediate. ekb.eg

Research Trajectories for 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione within Heterocyclic Chemistry

While extensive research exists for the broader class of thiazole derivatives, specific studies focused solely on this compound are less prevalent in widely accessible literature. However, based on the known reactivity and properties of related compounds, several promising research trajectories can be envisioned. These include:

Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of this specific scaffold would be a valuable contribution to synthetic organic chemistry.

Exploration of Chemical Reactivity: A detailed investigation into the reactivity of the amino and thione groups, as well as the phenyl substituents, could unveil new pathways for functionalization and the creation of diverse molecular libraries.

Computational and Spectroscopic Studies: In-depth computational modeling and advanced spectroscopic analysis would provide valuable insights into the molecule's electronic structure, conformation, and potential intermolecular interactions.

Scope and Objectives of Research on this compound

The primary objectives for future research on this compound would be to fully characterize its fundamental chemical and physical properties and to explore its potential applications. Key objectives would include:

Synthesis and Characterization: To establish robust synthetic protocols and to thoroughly characterize the compound using modern analytical techniques.

Investigation of Physicochemical Properties: To determine key properties such as solubility, stability, and electronic characteristics.

Preliminary Biological Screening: To assess the compound's potential in various biological assays, guided by the known activities of similar thiazole derivatives.

Due to the limited specific research on this compound, the following table presents data for a structurally related compound, 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, to provide context for the types of data that would be relevant for the target compound.

PropertyValue for 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
Molecular FormulaC8H8N4S
Molecular Weight192.25 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.5574 (4)
b (Å)25.2384 (3)
c (Å)6.6327 (4)
β (°)104.511 (1)
Volume (ų)900.63 (9)
C-S Bond Length (Å)1.675 (3)
Dihedral Angle (Triazole-Phenyl)13.7 (2)°

This data is for a related triazole compound and is presented for illustrative purposes. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-diphenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c16-14-13(11-7-3-1-4-8-11)19-15(18)17(14)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKXINZFGAOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271067
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38187-11-0
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38187-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-diphenyl-2(3H)-thiazolethione
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URL https://comptox.epa.gov/dashboard/DTXSID501271067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Amino 3,5 Diphenyl 1,3 Thiazole 2 3h Thione and Its Analogues

Classical Synthetic Approaches to Thiazole-2(3H)-thione Derivatives

Traditional methods for synthesizing the thiazole-2(3H)-thione core often rely on cyclization and condensation reactions that have been refined over decades. These approaches are valued for their reliability and the accessibility of starting materials.

Three-Component Cyclization Reactions Involving Carbon Disulfide and Phenacyl Bromides

Three-component reactions (TCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems from simple precursors in a single step. The reaction involving primary amines, carbon disulfide, and α-halo ketones (such as phenacyl bromides) is a classic method for constructing the thiazole-2(3H)-thione ring. organic-chemistry.org In this approach, the primary amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This intermediate then undergoes nucleophilic attack on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to yield the final thiazole-2(3H)-thione product. organic-chemistry.orgresearchgate.net

The versatility of this method allows for the introduction of various substituents on the thiazole (B1198619) ring by selecting appropriately substituted anilines and phenacyl bromides. For the specific synthesis of 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione, this would conceptually involve a hydrazine derivative, benzoin, and carbon disulfide, though direct examples of this specific combination require further investigation. A related convenient base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur also provides thiazole-2-thiones in very good yields. organic-chemistry.org

Table 1: Examples of Three-Component Synthesis of Thiazole-2-thione Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst/Base Product Type Ref
Primary Amines Carbon Disulfide α-Halo Ketones Base N-alkyl-substituted thiazolethiones organic-chemistry.org
Chalcones Isothiocyanates Elemental Sulfur Base Substituted thiazole-2-thiones organic-chemistry.org

Nucleophilic Addition and Intramolecular Cyclization Protocols

Nucleophilic addition followed by intramolecular cyclization is a fundamental strategy in heterocyclic synthesis. In the context of thiazole-2(3H)-thiones, this often involves the reaction of a nucleophile containing a sulfur and a nitrogen atom with a suitable electrophilic partner. For instance, dithiocarbamates can be generated in situ from amines and carbon disulfide, which then act as nucleophiles. researchgate.net

One prominent example is the reaction of benzylamine, carbon disulfide, and 4-nitrophenyloxirane. researchgate.net This process begins with the formation of a dithiocarbamate from benzylamine and CS₂, which then nucleophilically opens the oxirane ring. The resulting amino alcohol intermediate undergoes spontaneous intramolecular cyclization, followed by oxidative aromatization to yield 3-benzyl-5-(4-nitrophenyl)thiazole-2(3H)-thione. researchgate.net This pathway highlights the tandem nature of nucleophilic addition and cyclization in forming the thiazole core.

Another innovative approach involves an oxidative cascade cyclization of enaminones with elemental sulfur, promoted by tert-butyl peroxybenzoate (TBPB). organic-chemistry.org This method constructs the thiazole-2-thione skeleton through a sequence of C(sp²)-H/C(sp²)-H bond sulfurations and C(sp³)-H bond thiocarbonylation, demonstrating a modern application of intramolecular cyclization principles. organic-chemistry.orgorganic-chemistry.org

Synthesis from Thiazolidine-2-thione Precursors

Thiazolidine-2-thiones can serve as valuable precursors for the synthesis of their unsaturated thiazole-2(3H)-thione counterparts through oxidation or elimination reactions. Thiazolidine-2-thiones themselves can be synthesized via multicomponent reactions. For example, the reaction of primary amines with carbon disulfide and sulfoxonium ylides affords thiazolidine-2-thiones after dehydration in an acidic environment. organic-chemistry.org

The conversion of the saturated thiazolidine ring to the aromatic thiazole ring typically requires an oxidation step. Oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can be employed for this transformation. organic-chemistry.org This derivatization approach allows for the initial construction of a more accessible saturated heterocyclic system, which is then converted to the desired aromatic product.

Derivatization from Thiosemicarbazide and Thiocarbohydrazide Analogues

Thiosemicarbazides and thiocarbohydrazides are versatile building blocks in heterocyclic chemistry due to their multiple nucleophilic centers. researchgate.netyu.edu.jo These compounds are widely used for synthesizing nitrogen- and sulfur-containing heterocycles like triazoles and thiadiazoles. nih.govresearchgate.netsphinxsai.com Their application in synthesizing the 4-amino-thiazole-2(3H)-thione scaffold is also established.

A common method involves the reaction of thiosemicarbazide with α-haloketones. This condensation reaction typically leads to the formation of 2-hydrazinyl-1,3-thiazole derivatives. For the synthesis of 4-amino-1,2,4-triazole-5-thione derivatives, a related class of compounds, thiocarbohydrazide is often heated with appropriate carboxylic acids. nih.gov The resulting 4-amino-1,2,4-triazole-3-thiol can then be further modified. researchgate.netnih.gov For instance, condensation with aldehydes yields Schiff bases, which can be cyclized with thioglycolic acid. researchgate.net While these examples often lead to triazole or thiadiazine systems, the underlying reactivity principles, particularly the reaction of the thioamide-like functionality with bifunctional electrophiles, are pertinent to the synthesis of the target thiazole structure.

Table 2: Heterocycles Synthesized from Thiocarbohydrazide Derivatives

Thiocarbohydrazide Derivative Reactant Product Ref
Thiocarbohydrazide Carboxylic Acids 4-Amino-1,2,4-triazole-5-thione nih.gov
Thiocarbohydrazide γ-ketoesters Triazolopyridazine derivatives nih.gov
Monothiocarbohydrazones α-bromoketones Substituted 1,3-thiazole derivatives yu.edu.jo

Modern and Catalytic Synthetic Strategies for this compound Scaffolds

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for constructing heterocyclic scaffolds. The use of catalysts, particularly nanocatalysts, has gained significant attention.

Nanocatalyst-Promoted Synthesis of Thiazole-2(3H)-thiones

The application of nanocatalysts in organic synthesis offers several advantages, including high efficiency, ease of separation, and recyclability. While specific examples for the synthesis of this compound are emerging, related structures have been successfully synthesized using this technology.

For example, a sulfonated magnetic nanocatalyst, Fe₃O₄@SiO₂-Pr-Sulfurol-SO₃H, has been effectively used for the synthesis of novel spiro[acridine-9,5′-thiazole]-1,4′-dione derivatives. researchgate.net This reaction involves the condensation of dimedone, thioamides, and isatins in an aqueous ethanol (B145695) medium. The nanocatalyst provides acidic sites that facilitate the reaction and can be recovered using an external magnet and reused multiple times without significant loss of activity. researchgate.net This approach highlights the potential of designing heterogeneous catalysts for the efficient, one-pot synthesis of complex thiazole-containing molecules under green conditions.

Microwave-Assisted Synthetic Routes for Thiazole-2(3H)-thione Derivatives

Microwave-assisted organic synthesis has emerged as a significant technology that can dramatically reduce reaction times, often from hours or days to minutes. researchgate.netnih.gov This technique is noted for enhancing reaction yields and product selectivity, aligning with the principles of green chemistry by minimizing energy consumption. nih.govrsc.org The application of microwave irradiation provides a secure and efficient heating source, which has been successfully employed in the synthesis of various heterocyclic compounds, including thiazole and thiadiazole derivatives. researchgate.netnih.gov

In the context of thiazole-related structures, microwave irradiation has been utilized in one-pot, three-component reactions to produce novel bioactive compounds. For instance, the synthesis of 1-thiazolyl-pyridazinedione derivatives was achieved by reacting maleic anhydride, thiosemicarbazide, and specific hydrazonoyl chlorides in ethanol with chitosan as a natural basic catalyst, all under microwave irradiation at 500 W and 150 °C. nih.gov This method resulted in high yields and significantly shorter reaction times, ranging from 4 to 8 minutes. nih.gov

Another example involves the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H nih.govnih.govnih.govtriazole-3-thiols. jocpr.com When conducted under microwave irradiation in DMF, the reaction time was drastically reduced to 10-15 minutes, compared to 4 hours with conventional heating, while providing comparable yields. jocpr.com Similarly, a domino alkylation-cyclization reaction of propargyl bromides with thioureas to synthesize 2-aminothiazoles was efficiently performed under microwave irradiation, leading to the desired products in high yields within minutes. organic-chemistry.org These examples highlight the potential of microwave-assisted synthesis for the efficient and rapid production of thiazole-2(3H)-thione derivatives and their analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Thiazole-Related Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating4 hoursComparable jocpr.com
Microwave Irradiation10-15 minutesComparable jocpr.com

DBU-Mediated Cyclization Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that has been effectively used to mediate cyclization and rearrangement reactions in the synthesis of heterocyclic compounds. One notable application of DBU is in driving a Dimroth-type rearrangement. For example, in the synthesis of nih.govnih.govnih.govtriazolo[1,5-a] nih.govjocpr.comnih.govtriazines, DBU is added after an initial oxidative cyclization to initiate the rearrangement of the initially formed nih.govnih.govnih.govtriazolo[4,3-a] nih.govjocpr.comnih.govtriazine isomer. nih.gov This process involves a protonation and ring-opening sequence, followed by tautomerism and intramolecular cyclization to yield the final, more stable isomer. nih.gov

The mechanism involves the addition of DBU to initiate the rearrangement, leading to the formation of an unstable intermediate through ring-opening. nih.gov This intermediate then undergoes a 1,3-proton shift, bond rotation, and subsequent proton abstraction, which facilitates the intramolecular cyclization to afford the final product. nih.gov While this example focuses on a triazole system, the principles of DBU-mediated rearrangement and cyclization could be applicable to the synthesis of other heterocyclic systems, including thiazole derivatives, by promoting necessary intramolecular transformations.

One-Pot Synthetic Procedures for Thiazole-2(3H)-thione Analogues

One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing a mild and efficient route to these compounds. nih.gov In this method, secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate are reacted in the presence of trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This enzymatic approach provides high yields of up to 94% under mild conditions (45 °C in ethanol), demonstrating a wide tolerance for different substrate amines. nih.gov

The reaction proceeds through the formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate to form an intermediate that subsequently cyclizes to the thiazole product. nih.gov The use of an enzyme as a catalyst in this multicomponent reaction represents a novel strategy in the synthesis of thiazole derivatives, expanding the application of biocatalysis in organic synthesis. nih.gov

Another example of a one-pot procedure is the synthesis of tetrahydro-1,3,5-thiadiazine-2-thiones. nih.gov This involves the dropwise addition of carbon disulfide to an aqueous solution of a primary amine in a basic medium, followed by the addition of formaldehyde (B43269). nih.gov This straightforward procedure highlights the utility of one-pot reactions in constructing heterocyclic thione structures.

Table 2: Examples of One-Pot Syntheses for Thiazole and Thione Analogues

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Reference
Chemoenzymatic MulticomponentSecondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioateTrypsin from porcine pancreas, Ethanol, 45°CThiazole derivativesUp to 94 nih.gov
One-Pot CyclizationPrimary amines, carbon disulfide, formaldehydeBasic mediaTetrahydro-1,3,5-thiadiazine-2-thionesNot specified nih.gov

Mechanistic Elucidation of Thiazole-2(3H)-thione Formation Reactions

The formation of the thiazole ring in the chemoenzymatic one-pot synthesis is proposed to proceed through a specific reaction pathway. nih.gov The initial step involves the addition of a secondary amine to benzoyl isothiocyanate, which forms an N-benzoylthiourea derivative. This intermediate then reacts with an acetylenedicarboxylate, leading to a new intermediate which subsequently undergoes cyclization to form the final thiazole derivative. nih.gov The enzyme, trypsin from porcine pancreas, plays a crucial catalytic role in promoting this reaction sequence under mild conditions. nih.gov

In the context of related heterocyclic systems, the rearrangement of a 1,2,4-triazole system to a 1,3,4-thiadiazole system under the action of bases has been described in the literature. researchgate.net This type of rearrangement, known as the Dimroth rearrangement, is a key mechanistic pathway in the synthesis of certain nitrogen- and sulfur-containing heterocycles. researchgate.net Such rearrangements typically involve a ring-opening and subsequent re-cyclization to form a more thermodynamically stable isomer.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to create more environmentally benign and sustainable processes. rsc.orgnih.gov A key aspect of green chemistry is the use of natural and non-toxic catalysts. An example of this is the use of lemon juice as a natural acid catalyst in the hetero-Diels–Alder reaction for the synthesis of thiopyrano[2,3-d] nih.govjocpr.comthiazoles. researchgate.net This approach avoids the use of hazardous and corrosive acids, offering a simpler and more environmentally friendly alternative. researchgate.net

The development of solvent-free reaction conditions is another important principle of green chemistry. A novel and efficient method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones has been developed using a grinding technique without any solvent. documentsdelivered.com This method not only avoids the use of organic solvents but also significantly improves reaction yields, making it a cost-effective and greener synthetic route. documentsdelivered.com

Furthermore, the use of microwave irradiation, as discussed in section 2.2.2, aligns with green chemistry principles by reducing energy consumption and reaction times. nih.gov These examples demonstrate a clear trend towards the adoption of greener and more sustainable methodologies in the synthesis of thiazole-2(3H)-thione analogues and other related heterocyclic compounds.

Computational and Theoretical Chemistry Investigations of 4 Amino 3,5 Diphenyl 1,3 Thiazole 2 3h Thione

Molecular Modeling and Simulation Approaches

Receptor Mapping and De Novo Ligand Design Principles

Receptor mapping and de novo ligand design are powerful computational strategies to identify and optimize novel drug candidates. For scaffolds like 4-amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione, these methods help in designing derivatives with enhanced affinity and selectivity for specific biological targets.

De novo design, which means "from the beginning," involves the construction of novel molecular structures that are complementary to the shape and properties of a receptor's active site. This process often begins with identifying a scaffold that fits within the binding pocket, followed by the addition of functional groups to optimize interactions. For instance, the design of aminothiazole-based inhibitors for targets like p38 mitogen-activated protein kinase (MAPK) has been successfully achieved using structure-based de novo design. nih.gov This approach utilizes the three-dimensional structure of the target protein to build a ligand molecule piece by piece, ensuring optimal fit and interaction. Key structural features relevant to the stabilization of inhibitors in the ATP-binding site of kinases are a primary focus. nih.gov

Molecular docking studies are a crucial component of this process, predicting the preferred orientation of a ligand when bound to a receptor. nih.gov This technique helps in understanding the binding interactions between thiazole (B1198619) derivatives and the active sites of proteins. physchemres.orgplos.org For example, docking studies can reveal key amino acid residues involved in the ligand-protein interaction, highlighting hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. physchemres.orgplos.org This information is invaluable for designing new compounds with improved potency. physchemres.org

The general principles of receptor mapping and de novo design applicable to this compound would involve:

Target Identification and Active Site Analysis: Identifying a relevant biological target and characterizing the geometry and physicochemical properties of its binding site.

Scaffold Hopping and Fragmentation: Using the thiazole-2(3H)-thione core as a starting point and exploring different substituents at the amino and phenyl positions to improve binding.

Ligand Growth and Linking: Computationally "growing" fragments within the active site or linking pre-placed fragments to generate novel molecules with high predicted affinity.

Scoring and Optimization: Using scoring functions to rank the designed molecules based on their predicted binding affinity and other desirable properties, followed by chemical synthesis and biological evaluation.

Tautomerism Studies and Energetic Analysis of Thione-Thiol Equilibrium

Heterocyclic compounds containing a thioamide moiety, such as this compound, can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is a critical aspect of their chemical behavior and biological activity, as different tautomers may exhibit distinct properties and receptor affinities. researchgate.net

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to study this tautomeric equilibrium. jcchems.com These studies typically involve calculating the optimized geometries and relative energies of the thione and thiol tautomers to determine which form is more stable. researchgate.net

For related heterocyclic thiones, such as 1,2,4-triazole-3-thiones, computational studies have consistently shown that the thione form is generally the more stable tautomer in the gas phase and in solution. researchgate.netjocpr.com This preference is often attributed to greater electronic delocalization and stability. researchgate.net For example, studies on 1,3-oxadiazole-2-thione showed the thione tautomer is favored by 9.616 kcal/mol in the gas phase and 12.123 kcal/mol in an aqueous medium. researchgate.net Similarly, for 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HPLC-MS analysis confirmed that the major component in the mixture is the thione form. jocpr.com

The energetic preference for the thione form in this compound can be predicted based on these findings for analogous structures. The equilibrium can, however, be influenced by factors such as the solvent environment and pH. In alkaline solutions, the equilibrium may shift towards the formation of the thiol (thiolate) form. jocpr.com

Below is a representative table illustrating the kind of data generated from computational studies on thione-thiol tautomerism for a related heterocyclic system.

TautomerMethod/Basis SetRelative Energy (kcal/mol)Stability
Thione FormB3LYP/6-31G(d,p)0.00More Stable
Thiol FormB3LYP/6-31G(d,p)+9.62Less Stable

Note: This table is illustrative, based on data for related compounds like 1,3-oxadiazole-2-thione, as specific energetic data for this compound was not found in the provided search context. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazole-2(3H)-thiones

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed molecules and for understanding the structural features that are important for biological function. nih.gov

For thiazole-2(3H)-thiones and related heterocyclic structures, various 2D and 3D-QSAR methodologies are employed.

2D-QSAR: This approach correlates biological activity with 2D descriptors that can be calculated from the chemical structure, such as physicochemical properties (e.g., LogP), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the models. A successful 2D-QSAR model for a series of thiazole derivatives identified descriptors like J (a topological index), LogP (lipophilicity), NRB (number of rotatable bonds), and MD (molar density) as being important for activity.

3D-QSAR: These methods consider the three-dimensional properties of the molecules.

Comparative Molecular Field Analysis (CoMFA): This technique relates the biological activity of a set of molecules to their steric and electrostatic fields. physchemres.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but includes additional descriptor fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed understanding of the structure-activity relationship. physchemres.org

The output of a 3D-QSAR study includes contour maps that visualize the regions around the aligned molecules where modifications are predicted to increase or decrease biological activity. For example, a CoMSIA model might generate maps indicating where bulky groups, positive or negative charges, or hydrophobic substituents would be favorable for improving the inhibitory activity of thiazole derivatives.

The reliability of QSAR models is assessed through rigorous internal and external validation techniques. Key statistical parameters used for validation are presented in the table below.

Statistical ParameterDescriptionTypical Value for a Good Model
(Coefficient of Determination)Measures the goodness of fit of the model.> 0.6
or R²cv (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²test (External Validation R²)Measures the predictive ability of the model on an external test set.> 0.6

This table represents typical statistical metrics used in QSAR studies, such as those performed on thiazole and thiadiazole derivatives. physchemres.orgnih.gov These methodologies allow for the rational design of novel this compound derivatives with potentially enhanced biological activities.

Reactivity, Derivatization, and Functionalization of the 4 Amino 3,5 Diphenyl 1,3 Thiazole 2 3h Thione Core

Modifications at the Amino Group

The exocyclic amino group at the C4 position of the thiazole (B1198619) ring is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines. These modifications are crucial for the synthesis of new derivatives with altered biological activities and physicochemical properties.

The primary amino group of 4-amino-1,3-thiazole-2(3H)-thione derivatives can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to form the corresponding Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid. researchgate.netdergipark.org.trresearchgate.net The formation of the imine bond (-N=CH-) introduces a new substituent at the 4-amino position, which can significantly influence the electronic and steric properties of the molecule.

The synthesis of Schiff bases from related 4-amino-5-substituted-1,2,4-triazole-3-thiones has been extensively reported, suggesting a similar reactivity for the thiazole analogue. researchgate.netnih.govnih.gov For instance, the reaction of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione with various aldehydes leads to the formation of the corresponding 4-(arylideneamino)-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiones. researchgate.net

Table 1: Examples of Schiff Base Formation with Related Amino-Thione Heterocycles

Starting MaterialAldehydeProductReference
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione4-Methoxybenzaldehyde4-((4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.gov
4-Amino-5-(chlorophenyl)-4H-1,2,4-triazole-3-thioneFuran-2-carbaldehyde4-((Furan-2-ylmethylene)amino)-5-(chlorophenyl)-4H-1,2,4-triazole-3-thione researchgate.net
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thioneBenzaldehyde3-Amino-4-(benzylideneamino)-1H-1,2,4-triazole-5(4H)-thione dergipark.org.tr

These Schiff bases can serve as versatile intermediates for the synthesis of further derivatives, including thiazolidinones and other heterocyclic systems.

The 4-amino group can also participate in Mannich reactions, which involve the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. oarjbp.comnih.gov In the context of 4-amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione, the amino group itself can act as the amine component. More commonly, the N-H proton of the thiazole ring or the amino group can be substituted via a Mannich reaction.

The Mannich reaction typically involves the condensation of the substrate with formaldehyde and a suitable secondary amine, such as piperidine, morpholine, or piperazine, in an alcoholic solvent. oarjbp.comnih.gov This reaction leads to the introduction of an aminomethyl group onto the molecule. For related heterocyclic thiones, such as 1,3,4-oxadiazole-2(3H)-thiones, N-Mannich bases are readily formed by reacting the thione with formaldehyde and a primary or secondary amine. nih.gov

The mechanism of the Mannich reaction generally proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. This iminium ion is then attacked by the nucleophilic active hydrogen-containing substrate. In the case of N-alkylation of the thiazole ring, the nitrogen atom acts as the nucleophile.

Table 2: Examples of Mannich Bases Derived from Related Heterocyclic Thiones

SubstrateAmineProductReference
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione1-Substituted piperazines3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones nih.gov
2-Phenyl-5-benzimidazole sulfonic acidSecondary aminesN-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid scielo.br
IndolePiperazine derivatives3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl}-1H-indole oarjbp.com

Functionalization at the Thiazole Ring Positions

The thiazole ring itself offers opportunities for functionalization, primarily through alkylation and acylation at the nitrogen and sulfur atoms, as well as through cyclization reactions to form fused heterocyclic systems.

Alkylation and acylation reactions on the thiazole-2(3H)-thione core can occur at the N3-position or the exocyclic sulfur atom, depending on the reaction conditions and the nature of the electrophile. The thione-thiol tautomerism of the heterocyclic core plays a crucial role in these reactions. In the thiol form, the exocyclic sulfur is nucleophilic and can be readily alkylated.

Alkylation is typically achieved using alkyl halides in the presence of a base, such as sodium ethoxide or potassium carbonate, in a polar solvent like ethanol or DMF. Acylation can be carried out using acid chlorides or anhydrides. These reactions lead to the formation of S-alkyl or S-acyl derivatives (in the thiol form) or N-acyl derivatives (in the thione form). For related 4-amino-1,2,4-triazole-3-thiones, S-alkylation is a common transformation. researchgate.net

The bifunctional nature of 4-amino-1,3-thiazole-2(3H)-thione derivatives, possessing both an amino group and a reactive thione/thiol moiety, makes them excellent precursors for the synthesis of fused heterocyclic systems. These cyclization reactions often involve reaction with bifunctional electrophiles.

For instance, reaction with α-haloketones or α-haloesters can lead to the formation of thiazolo[3,2-b] oarjbp.comnih.govd-nb.infotriazoles or related fused systems. Similarly, condensation with reagents like diethyl malonate or ethyl cyanoacetate (B8463686) can give rise to fused pyrimidine (B1678525) rings. The specific fused system obtained depends on the nature of the cyclizing agent and the reaction conditions. The synthesis of fused heterocycles like thiazolo[4,5-d]pyrimidines has been reported from related thiazole derivatives. researchgate.netnih.gov

The amino group of this compound is expected to react with isothiocyanates to form the corresponding thiourea (B124793) derivatives. This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol. nih.gov These thiourea derivatives are valuable intermediates and can undergo further intramolecular cyclization to yield fused heterocyclic systems, such as thiazolo[3,2-a] nih.govoarjbp.comnih.govtriazines.

Reaction with carbon disulfide in the presence of a base, such as potassium hydroxide, is a common method for the synthesis of dithiocarbamates from primary amines. The resulting dithiocarbamate (B8719985) from this compound could be a precursor for the synthesis of various sulfur-containing heterocycles. The reaction of related hydrazides with carbon disulfide is a key step in the formation of oxadiazole- and triazole-thiones. nih.govnih.gov

Ring Transformation and Expansion Reactions of Thiazole-2(3H)-thiones

While direct ring transformation and expansion reactions of this compound are not extensively documented in readily available literature, the reactivity of analogous heterocyclic systems provides valuable insights into its potential chemical behavior. Studies on related compounds, such as 4-amino-1,2,4-triazole-3-thiones and other thiazole derivatives, have demonstrated that the inherent strain and reactivity of the thiazole ring, coupled with the nucleophilicity of the amino group and the thione sulfur, can be exploited to induce skeletal rearrangements and the formation of larger ring systems.

For instance, reactions that involve cleavage of the C-S or N-C bonds within the thiazole ring, followed by intramolecular rearrangement and re-cyclization, could lead to the formation of different five- or six-membered heterocycles. Such transformations are often initiated by electrophilic attack on the sulfur atom or nucleophilic attack at the C2 or C5 positions. While specific examples for the title compound are scarce, the general reactivity patterns of thiazolidinones and related thiones suggest that under specific conditions, such as treatment with strong bases, acids, or certain reagents that can induce ring opening, transformation to other heterocyclic systems like pyrimidines or thiadiazines could be envisaged.

Similarly, ring expansion reactions could potentially be achieved by introducing a suitable side chain at a reactive position, which then participates in an intramolecular cyclization-rearrangement sequence. For example, derivatization of the amino group or the exocyclic sulfur with a bifunctional reagent could set the stage for a subsequent ring expansion to a six- or seven-membered ring. However, dedicated studies focusing on these specific transformations for this compound are required to establish viable synthetic protocols.

Heterocyclic Annulation Strategies and Mechanistic Pathways

The presence of a reactive endocyclic nitrogen, an exocyclic thione group, and a nucleophilic amino group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions typically involve the reaction of the thiazole core with bifunctional electrophiles, leading to the construction of a new ring fused to the thiazole moiety.

A prominent example of this strategy is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. The reaction of 4-aminothiazole-2(3H)-thiones with various reagents can lead to the formation of a fused pyrimidine ring. For instance, the synthesis of 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones has been reported, highlighting the utility of the 4-amino-thiazole-2(3H)-thione scaffold in constructing these bicyclic systems. nih.gov Although the specific substrate in these studies was not this compound, the underlying synthetic strategy is directly applicable.

The general mechanistic pathway for the formation of the thiazolo[4,5-d]pyrimidine system involves the initial reaction of the 4-amino group with a suitable electrophile, which provides the necessary atoms for the new pyrimidine ring. For example, reaction with a β-ketoester or a related 1,3-dielectrophile would involve initial condensation with the amino group, followed by intramolecular cyclization and dehydration to afford the fused pyrimidine ring.

The following table summarizes representative annulation reactions for analogous 4-aminothiazole-2(3H)-thione systems, which can be extrapolated to the reactivity of this compound.

Starting Thiazole DerivativeReagent(s)Fused Heterocyclic SystemReference
4-Amino-5-substituted-3-phenyl-1,3-thiazole-2(3H)-thioneVarious bifunctional electrophilesThiazolo[4,5-d]pyrimidines nih.gov
4-Amino-thiazole derivativesα,β-Unsaturated ketones or α-ketoacidsThiazolo[4,5-b]pyridin-2(3H)-ones researchgate.net

The synthesis of thiazolo[4,5-b]pyridines from thiazole precursors has also been explored, further demonstrating the versatility of the thiazole ring in annulation strategies. researchgate.netdmed.org.ua These reactions often involve the construction of a pyridine (B92270) ring fused to the thiazole core. While the specific starting materials in the cited literature differ from the title compound, the principles of using the inherent reactivity of the thiazole and its substituents to build adjacent rings are the same.

Coordination Chemistry of 4 Amino 3,5 Diphenyl 1,3 Thiazole 2 3h Thione Derivatives

Ligand Design and Synthesis of Metal Complexes with Thiazole-2(3H)-thiones.

No information is available on the specific design and synthesis of metal complexes involving 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione as a ligand.

Characterization of Thiazole-2(3H)-thione Metal Complexes (e.g., Coordination Modes, Geometry).

There are no published studies detailing the characterization of metal complexes of this compound, and thus no data on their coordination modes or geometries.

Bidentate Chelate Coordination Patterns.

Information regarding bidentate chelate coordination of this compound to metal centers is not available.

Monodentate Ligand Interactions.

There are no documented examples of monodentate coordination of this compound.

Role of Tautomerism in Metal Complex Formation and Stability.

The role of thione-thiol tautomerism in the formation and stability of metal complexes with this compound has not been investigated.

Spectroscopic and X-ray Diffraction Studies of Coordinated Thiazole-2(3H)-thione Ligands.

No spectroscopic or X-ray diffraction data for coordinated this compound are available in the scientific literature.

This significant gap in the literature highlights an opportunity for future research. A systematic investigation into the coordination chemistry of this compound could yield novel complexes with interesting structural features and potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Mechanistic and Theoretical Investigations of Molecular Interactions for Biological Relevance of Thiazole 2 3h Thione Scaffolds

Principles of Rational Molecular Design in Biological Systems

Rational drug design is a cornerstone of modern pharmaceutical research, aiming to develop new medicines based on a detailed understanding of biological targets. For scaffolds like thiazole-2(3H)-thione, this approach leverages computational and conceptual frameworks to predict and optimize molecular interactions. The thiazole (B1198619) ring is considered a significant scaffold for synthesizing compounds with a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.net

The thiazole nucleus is a versatile building block for lead generation and subsequent optimization. nih.govnih.gov Its aromatic character and the presence of nitrogen and sulfur heteroatoms provide multiple points for chemical modification, allowing chemists to fine-tune the molecule's physicochemical properties.

One key conceptual strategy is pharmacophore merging , where the thiazole-2(3H)-thione core is combined with other known bioactive fragments to create hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov This approach aims to incorporate multiple pharmacophoric features that can interact with different sites on a biological target or even with multiple targets. Researchers postulate that incorporating intrinsic antitumor functional fragments, such as thiazole carboxamides, can facilitate the discovery of novel inhibitors with improved selectivity and reduced toxicity. nih.gov

Another strategy involves using the thiazole scaffold as a central framework to which various substituents can be attached. By systematically altering these substituents, researchers can explore the chemical space around the core structure to identify compounds (leads) with desired biological activity. The ease of synthesis and the ability to create diverse libraries of derivatives make the thiazole scaffold ideal for this type of exploratory chemistry. nih.govnih.gov

A critical step in rational design is identifying the specific biological macromolecules (targets) with which a compound interacts. Molecular docking is a primary theoretical tool used for this purpose. mdpi.com This computational technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to estimate the strength and type of interaction.

For thiazole-2(3H)-thione derivatives, docking studies can be used to screen potential compounds against a panel of known biological targets, such as enzymes or receptors. By calculating the binding affinity and analyzing the binding pose, scientists can prioritize compounds for synthesis and experimental testing. mdpi.com For instance, molecular docking can help identify promising compounds with high binding affinity against key enzymes, such as those involved in the HIV life cycle. mdpi.com This in silico approach is a cost-effective and time-saving method for generating hypotheses about a compound's mechanism of action and for identifying the most promising candidates for further research. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation (Methodological Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. mdpi.comnih.gov For the thiazole-2(3H)-thione scaffold, SAR studies methodologically involve the synthesis of a series of analogues where specific parts of the molecule, such as the phenyl rings or the amino group in 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione, are altered.

The methodology involves creating a library of related compounds and evaluating their biological effects through in vitro assays. For example, in the development of adenosine (B11128) A3 receptor antagonists, various substitutions were made on the aminothiazole template. nih.gov These derivatives were then tested in receptor binding assays to quantify their affinity and selectivity. The results of these assays are then correlated with the structural changes to build a comprehensive SAR model.

This process helps to elucidate the pharmacophore —the essential three-dimensional arrangement of functional groups required for biological activity. For instance, SAR studies on certain thiazole derivatives revealed that a methoxy (B1213986) group in the 4-position of a phenyl ring and specific N-acyl substitutions on the aminothiazole template led to a great increase in binding affinity for the target receptor. nih.gov Similarly, studies on thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase inhibitors revealed that a phenyl-sulfonamide group was indispensable for inhibitory activity. These methodological investigations provide a blueprint for designing more potent and selective molecules.

Table 1: SAR Findings for Thiazolidine-2-thione Derivatives as Xanthine Oxidase (XO) Inhibitors

This table presents data on the inhibitory activity of synthesized thiazolidine-2-thione derivatives, highlighting the structure-activity relationship.

Compound IDR Group (Substitution on Phenyl-sulfonamide)IC₅₀ (μmol/L)
6k4-Fluoro3.56
Allopurinol(Reference Drug)8.74
6a4-Methyl14.12
6b4-Ethyl11.25
6d4-Methoxy17.31
6j3-Fluoro5.85
6l2,4-Difluoro4.13

Data sourced from a study on thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.

Theoretical Mechanisms of Molecular Interactions with Biological Macromolecules

Computational chemistry provides powerful tools to investigate how molecules like this compound interact with biological targets at an atomic level. These theoretical studies complement experimental data and offer insights that can guide further drug development.

Molecular docking and other computational methods are widely used to explore the mechanisms by which thiazole-2(3H)-thione derivatives inhibit enzymes. These studies can reveal the specific binding mode of an inhibitor within the enzyme's active site and identify the key interactions that stabilize the enzyme-inhibitor complex.

For example, in a study of thiazolidine-2-thione derivatives as xanthine oxidase inhibitors, molecular docking suggested that the 4-fluorophenyl-sulfonyl moiety could interact with amino acid residues Gly260 and Ile264 in the active pocket through hydrogen bonds. Simultaneously, the thiazolidinethione part of the molecule was predicted to form two hydrogen bonds with Glu263 and Ser347.

Table 2: Enzyme Inhibition Data for Selected Heterocyclic Compounds

This table shows the inhibitory potency of different compounds against various enzymes, often determined through a combination of experimental assays and supported by computational analysis.

Compound ClassTarget EnzymePotency MetricValue
Thiazolidine-2-thione derivative (6k)Xanthine OxidaseIC₅₀3.56 µmol/L
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMonoamine Oxidase BKᵢ~10⁻⁸ M
2-amino-1,3-thiazol-4(5H)-one (8b)11β-HSD1Kᵢ3 nM

Data compiled from studies on xanthine oxidase inhibitors, amine oxidase inhibitors, and 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.

Thiazole-containing scaffolds, particularly the related thiazolidinediones, have been shown to modulate fundamental cellular processes by interacting with mitochondria. nih.gov Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in numerous diseases.

Theoretical and experimental studies on thiazolidinediones have demonstrated that these compounds can cause alterations in mitochondrial respiratory function. nih.gov At a molecular level, this can involve the disruption of the mitochondrial respiratory chain, which includes several dehydrogenase enzymes. Such disruption leads to decreased oxygen consumption, reduced activity of mitochondrial respiratory chain complexes, and lower ATP production. nih.gov

Furthermore, some thiazole derivatives have been specifically investigated as inhibitors of dehydrogenase enzymes. For instance, a series of 2-amino-1,3-thiazol-4(5H)-ones were identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. An X-ray co-crystal structure of a lead compound bound to the enzyme revealed that it occupied a large lipophilic pocket, providing a molecular basis for its inhibitory activity and guiding the design of more potent analogues. These findings illustrate how thiazole-based compounds can directly interact with and modulate the activity of specific dehydrogenases, thereby influencing cellular metabolic pathways.

Antioxidant Properties and Radical Scavenging Mechanisms (Chemical Perspective)

The thiazole-2(3H)-thione scaffold is a subject of interest in medicinal chemistry due to the potential antioxidant properties of its derivatives. The antioxidant capacity of these compounds is intrinsically linked to their molecular structure, particularly the presence of phenolic fragments and other substituents that can participate in radical scavenging reactions. mdpi.comresearchgate.net The primary mechanisms by which thiazole derivatives exert their antioxidant effects are through hydrogen atom transfer (HAT) and electron transfer. semanticscholar.org

Research into phenolic thiazoles has shown that the presence and position of hydroxyl groups on a phenyl ring attached to the thiazole core are crucial for antioxidant activity. semanticscholar.org For instance, compounds with two phenolic groups have demonstrated remarkable antioxidant and antiradical properties. semanticscholar.org The hydrazone moiety, when present, also contributes significantly to the antioxidant and antiradical activity due to the N-H group. semanticscholar.org The conjugation of electrons within the structure can enhance the stability of the resulting radical after neutralizing an external radical, which is a key feature of potent antioxidants. semanticscholar.org

The radical scavenging activity of thiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net The results of these assays are typically expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Interactive Data Table: Antioxidant Activity of Thiazole Derivatives

CompoundAssayIC50 (µM)Reference
Compound 5a (a diphenolic hydrazinyl-thiazole)ABTS< Ascorbic Acid semanticscholar.org
Compound 5b (a diphenolic hydrazinyl-thiazole)ABTS< Ascorbic Acid semanticscholar.org
Compound 7b (a phenolic thiazole)ABTS< Ascorbic Acid semanticscholar.org
Compound 8a (a phenolic thiazole)ABTS< Ascorbic Acid semanticscholar.org
Compound 8b (a phenolic thiazole)ABTS< Ascorbic Acid semanticscholar.org
Compound 7e (4-thiomethyl-functionalised 1,3-thiazole)DPPH191-417 researchgate.net
Compound 7m (4-thiomethyl-functionalised 1,3-thiazole)DPPH191-417 researchgate.net
Compound 7p (4-thiomethyl-functionalised 1,3-thiazole)DPPH191-417 researchgate.net
Compound 7t (4-thiomethyl-functionalised 1,3-thiazole)DPPH191-417 researchgate.net

Conceptual Frameworks for Bioactivity based on Heterocyclic Scaffolds

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. nih.gov This versatility makes thiazole and its derivatives a cornerstone in the design and discovery of new therapeutic agents with a wide array of biological activities. nih.govglobalresearchonline.net The thiazole nucleus is a key structural component in numerous natural products and synthetic drugs, underscoring its significance in pharmaceutical research. nih.gov

The bioactivity of thiazole-based compounds is highly dependent on the nature and position of the substituents on the thiazole ring. Modifications at various positions of the thiazole moiety can lead to compounds with diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. globalresearchonline.net For example, the introduction of electron-donating groups on a phenyl ring attached to the thiazole can enhance certain biological activities. nih.gov

The development of hybrid molecules, where the thiazole scaffold is combined with other pharmacologically active moieties, is a common strategy in drug design to enhance efficacy and overcome drug resistance. This approach can lead to compounds with synergistic or additive biological effects.

The conceptual framework for the bioactivity of thiazole scaffolds is based on their ability to interact with various biological targets through a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The nitrogen and sulfur atoms of the thiazole ring are key features that facilitate these interactions. The planarity and aromaticity of the thiazole ring also contribute to its ability to fit into the active sites of enzymes and receptors.

In the context of This compound , the diphenyl substitution at positions 3 and 5, along with the amino group at position 4, provides a unique three-dimensional structure that can influence its interaction with biological targets. The amino group can act as a hydrogen bond donor, while the phenyl groups can engage in hydrophobic and π-π stacking interactions. The thione group offers an additional site for potential interactions. This combination of functional groups on the rigid thiazole-2(3H)-thione core provides a foundation for its potential biological relevance.

Emerging Research Frontiers and Advanced Applications of 4 Amino 3,5 Diphenyl 1,3 Thiazole 2 3h Thione in Chemical Science

Application in Catalysis and Nanomaterials Science

The rich coordination chemistry afforded by the sulfur and nitrogen atoms in the thiazole (B1198619) ring makes 4-amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione and its derivatives valuable in the fields of catalysis and nanomaterials.

While specific catalytic applications of this compound are still an emerging area of research, the broader class of thiazole and triazole-thiol/thione compounds has demonstrated significant potential as ligands in coordination chemistry. These ligands can act as bidentate or monodentate coordinators to a variety of metal ions through their sulfur and nitrogen atoms. This coordination is fundamental to the development of novel metal-organic frameworks (MOFs) and coordination polymers. For instance, related aminotriazole ligands have been successfully used to construct 3D zinc-organic frameworks, showcasing their utility in creating complex, porous structures with potential catalytic applications. jyu.firesearch.fibohrium.com The ability of the thione group to coordinate with metals suggests that this compound could serve as a versatile ligand for developing new catalysts for a range of organic transformations.

Thiazole-2(3H)-thiones are being explored in the context of nanocomposite materials. While the primary compound is a target for synthesis, related methodologies show the interaction of such heterocycles with nanomaterials. For example, an H3PW12O40-amino-functionalized CdFe12O19@SiO2 nanocomposite has been effectively used as a nanocatalyst for the preparation of various thiazole-2(3H)-thiones. nanochemres.org This indicates a strong affinity between the thiazole precursors and the nanocomposite surface. This affinity can be exploited in reverse, where this compound itself could be used as a functionalizing agent, grafted onto the surface of materials like SBA-15 silicate (B1173343) to create novel organometallic nanocatalysts. frontiersin.org Such functionalized nanocomposites could exhibit enhanced catalytic activity and stability, benefiting from both the properties of the nanomaterial support and the reactive thiazole-2-thione moiety.

A significant application of derivatives of this compound is in the synthesis of metallic nanoparticles. Specifically, a closely related derivative, N-(4-amino-3,5-diphenyl-3H-thiazol-2-ylidine)benzamide, has been successfully used as a capping and reducing agent in the chemical reduction synthesis of silver nanoparticles (AgNPs). In this process, the thiazole derivative facilitates the reduction of silver ions to form spherical and uniform nanoparticles with an average size of 34 nm. The synthesized nanoparticles capped with the thiazole compound demonstrated significant inhibitory activity against various human pathogenic bacteria. This highlights the dual role of the thiazole derivative: it not only stabilizes the nanoparticles, preventing their agglomeration, but also imparts biological activity to the resulting nanomaterial.

Nanoparticle Synthesis Parameter Finding
Capping/Reducing AgentN-(4-amino-3,5-diphenyl-3H-thiazol-2-ylidine)benzamide
Nanoparticle TypeSilver Nanoparticles (AgNPs)
Synthesis MethodChemical Reduction
Average Nanoparticle Size34 nm
Nanoparticle ShapeSpherical and Uniform

Advanced Heterocyclic Chemistry Research and New Scaffold Development

The thiazole ring is a cornerstone in heterocyclic chemistry, and its derivatives are continually explored for the development of novel molecular scaffolds with diverse biological activities. wjrr.org The synthesis of molecules containing multiple thiazole rings has been shown to enhance therapeutic activities. mdpi.com Research into this compound and related structures contributes to this field by providing a versatile building block for more complex heterocyclic systems. For instance, the 2-aminothiazole (B372263) moiety is a key pharmacophore in numerous drug discovery programs. mdpi.com The development of synthetic routes to novel thiazole derivatives bearing β-amino acid and aromatic moieties is a promising avenue for creating new antibacterial and antifungal candidates. mdpi.comresearchgate.net The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new fused heterocyclic systems and other complex molecules with potential applications in medicinal chemistry.

Integration into Unnatural Amino Acid Frameworks (Conceptual)

The incorporation of heterocyclic moieties into amino acid structures is a powerful strategy for creating novel peptidomimetics and bioactive molecules. Thiazole-containing amino acids are found in nature, particularly in marine-derived cyclic peptides with potent biological activities. nih.gov The synthesis of enantiomerically pure thiazole-containing amino acids is an active area of research, with standard methods like the Hantzsch synthesis being frequently employed. researchgate.net

Conceptually, the this compound scaffold could be integrated into an amino acid framework. The amino group at the 4-position provides a handle for peptide bond formation, while the thiazole-2-thione core would act as a unique side chain. Such an unnatural amino acid would introduce significant conformational constraints and potential new binding interactions within a peptide sequence. The conformational properties of peptides containing thiazole-amino acid residues are influenced by the thiazole ring, often adopting a semi-extended β2 conformation stabilized by an N–H⋯N hydrogen bond. nih.gov The development of synthetic routes to incorporate the this compound moiety into amino acid structures could lead to novel peptides with tailored biological activities and structural properties.

Future Directions in the Study of Thiazole-2(3H)-thione Derivatives

The field of thiazole-2(3H)-thione chemistry is continually evolving, with several promising future research directions:

Development of Novel Synthetic Methodologies: There is ongoing interest in creating more efficient and environmentally friendly methods for synthesizing thiazole-2(3H)-thiones. This includes the use of multicomponent reactions and novel catalytic systems to access a wider diversity of substituted thiazole-2-thione derivatives. organic-chemistry.orgresearchgate.net

Exploration of Biological Activities: While the antimicrobial and anticancer potential of some thiazole-2(3H)-thiones has been investigated, a comprehensive exploration of their broader pharmacological profile is warranted. nih.gov This includes screening against a wider range of therapeutic targets and elucidating their mechanisms of action.

Applications in Materials Science: The coordination capabilities of the thiazole-2(3H)-thione core suggest significant potential for applications in materials science. Future research could focus on their use as building blocks for functional MOFs, coordination polymers with interesting electronic or magnetic properties, and as functional coatings for surfaces and nanoparticles. researchgate.netmdpi.com

Catalysis: A systematic investigation into the use of this compound and its derivatives as ligands in homogeneous and heterogeneous catalysis is a logical next step. Their ability to stabilize various metal centers could lead to the discovery of new and efficient catalysts for important chemical transformations.

Q & A

Q. What are the optimized synthetic routes for 4-amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving primary amines, carbon disulfide, and α-haloketones in the presence of potassium iodide (KI) at room temperature. KI acts as a catalyst, enhancing nucleophilic addition and cyclization efficiency. Yields exceeding 90% are achievable under mild conditions (25°C, 6–12 hours), with purification via recrystallization from methanol or ethanol . Variations in substituents (e.g., alkyl vs. aryl groups) may require adjusting solvent polarity (e.g., ethanol vs. acetonitrile) to optimize solubility and reaction kinetics .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • IR spectroscopy : To identify N–H stretching (~3300 cm⁻¹) and C=S vibrations (~1200–1250 cm⁻¹).
  • NMR (¹H and ¹³C) : To resolve aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl carbons (δ ~180–190 ppm).
  • Mass spectrometry (MS) : For molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole-thione scaffolds.
  • Elemental analysis (CHN) : To validate empirical formulas .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) are recommended for modeling the compound’s electronic structure. Basis sets such as 6-31G(d,p) can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles/nucleophiles. Comparative studies with experimental UV-Vis or X-ray crystallography data validate computational accuracy .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT functionals. To resolve these:
  • Perform solvent-phase DFT calculations (e.g., using the polarizable continuum model).
  • Compare computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental data, adjusting for systematic errors via scaling factors .

Q. What strategies are used to evaluate the biological activity of this compound derivatives, such as antimicrobial or anti-inflammatory effects?

  • Methodological Answer :
  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Molecular docking : Target enzymes like FabH (β-ketoacyl-ACP synthase) to predict binding affinities. Use AutoDock Vina with optimized force fields and grid parameters .
  • ADME studies : Predict pharmacokinetic properties (e.g., logP, bioavailability) via SwissADME or similar tools .

Q. How can conflicting data on substituent effects in synthesis methods be analyzed to improve reaction efficiency?

  • Methodological Answer : Conflicting yields or regioselectivity may stem from steric/electronic effects of substituents. Systematic analysis includes:
  • Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent polarity) to identify statistically significant factors.
  • Kinetic profiling : Monitor reaction progress via HPLC or in situ FTIR to detect intermediates and rate-limiting steps.
  • Cross-validation : Compare results with analogous thiazole-thione derivatives (e.g., 3,4,5-trialkyl variants) to establish trends .

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